(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate
Overview
Description
(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate is an organic compound with the molecular formula C8H12O5. This compound is characterized by the presence of a dioxolane ring and a methylpropanoate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a catalytic amount of an acid. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves or orthoesters can also aid in the removal of water, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate exerts its effects involves its ability to undergo various chemical transformations. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
(2-Oxo-1,3-dioxolan-4-yl)methyl urethane: Contains a urethane group, offering different reactivity and applications.
Uniqueness: (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate is unique due to its combination of a dioxolane ring and a methylpropanoate ester group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both protective and reactive functionalities .
Properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(2)7(9)11-3-6-4-12-8(10)13-6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHNBOYSZBWCSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1COC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559441 | |
Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122606-56-8 | |
Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.